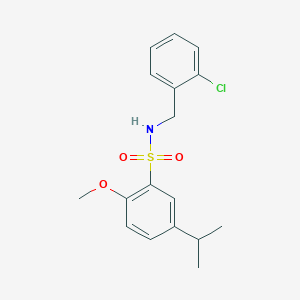

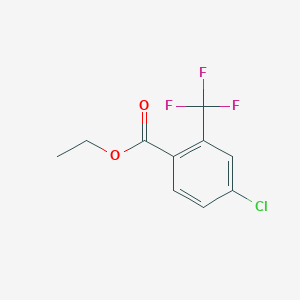

![molecular formula C10H5F6NO3 B2431110 2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide CAS No. 302929-22-2](/img/structure/B2431110.png)

2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of acetamide, which is an organic compound with the formula CH3CONH2. It contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 and is derived from methane. It also contains a benzo[d][1,3]dioxol-2-yl group, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the benzodioxole ring, and the acetamide group. The trifluoromethyl group is known for its high electronegativity, which can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the benzodioxole ring. The trifluoromethyl group is known for its high stability and resistance to reduction and nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and distribution in biological systems .Applications De Recherche Scientifique

Synthesis and Structural Studies

The development of novel synthetic methodologies and the study of their molecular structures and dynamics represent a significant portion of research applications involving trifluoroacetamide derivatives. For instance, the efficient synthesis of novel tricyclic benzoxazine derivatives via ring opening of epoxide, showcasing the versatility of trifluoroacetamide compounds in synthesizing complex molecular structures with potential application in material science and pharmacology (Mansha et al., 2020).

Catalysis and Organic Transformations

Research into trifluoroacetamide derivatives extends into catalysis, where their role in facilitating various organic transformations is examined. Studies include the catalytic activity of metal triflates in secondary benzylation, indicating the potential of trifluoroacetamide derivatives in enhancing the efficiency and selectivity of organic synthesis processes (Noji et al., 2003).

Material Science and Functional Materials

In material science, the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors highlight the functional applications of trifluoroacetamide derivatives in creating materials with enhanced durability and resistance to degradation (Yıldırım & Cetin, 2008).

Spectroscopy and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs provide insights into the electronic properties and potential applications of trifluoroacetamide derivatives in pharmaceuticals and dye-sensitized solar cells, demonstrating their versatility across different fields of science (Mary et al., 2020).

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6NO3/c11-8(12,13)7(18)17-10(9(14,15)16)19-5-3-1-2-4-6(5)20-10/h1-4H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNLBJDPIJEYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431029.png)

![N-methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431031.png)

![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]prop-2-enamide](/img/structure/B2431032.png)

![N-[[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-(2-ethoxyphenyl)ethanamine;dihydrochloride](/img/structure/B2431034.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B2431036.png)

![2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2431050.png)